N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the benzimidazole intermediate using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Methylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzimidazole-nitrophenyl intermediate reacts with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpiperazine moiety, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrazine hydrate over Raney nickel.
Substitution: The benzimidazole core can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrazine hydrate, Raney nickel, or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen or alkyl groups at specific positions on the benzimidazole core.
Scientific Research Applications
N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antileukemic agent due to its structural similarity to known drugs like imatinib.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Chemical Biology: It can be used as a probe to investigate cellular pathways and molecular interactions.
Industrial Applications: Its derivatives may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may enhance binding affinity through additional interactions, while the methylpiperazine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known antileukemic agent with a similar benzimidazole core.
Dasatinib: Another kinase inhibitor with structural similarities.
Nilotinib: Shares the benzimidazole core and is used in cancer treatment.
Uniqueness
N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its nitrophenyl group and methylpiperazine moiety differentiate it from other benzimidazole derivatives, potentially offering unique interactions and applications.
Properties
Molecular Formula |
C20H22N6O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C20H22N6O3/c1-13(27)21-17-5-3-14(11-19(17)26(28)29)20-22-16-6-4-15(12-18(16)23-20)25-9-7-24(2)8-10-25/h3-6,11-12H,7-10H2,1-2H3,(H,21,27)(H,22,23) |
InChI Key |
OZFQJFHXJRGTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.